(4-(Trifluoromethyl)benzyl)hydrazine hydrochloride is a chemical compound characterized by its unique trifluoromethyl group attached to a benzyl hydrazine structure. Its molecular formula is , with a molecular weight of 263.08 g/mol. This compound is notable for its applications in various scientific fields, particularly in medicinal chemistry and organic synthesis.
The compound can be synthesized through various methods, typically involving the reaction of (4-(trifluoromethyl)benzyl)hydrazine with hydrochloric acid to form the hydrochloride salt. This synthesis is often documented in chemical databases such as PubChem and BenchChem, which provide detailed information on its properties and applications .
(4-(Trifluoromethyl)benzyl)hydrazine hydrochloride falls under the category of hydrazines, which are organic compounds containing nitrogen-nitrogen single bonds. It is classified as a hydrazine derivative due to the presence of the hydrazine functional group (-N-N-).
The synthesis of (4-(trifluoromethyl)benzyl)hydrazine hydrochloride typically involves straightforward chemical reactions under controlled conditions. The primary method includes:
The molecular structure of (4-(trifluoromethyl)benzyl)hydrazine hydrochloride can be represented as follows:
(4-(Trifluoromethyl)benzyl)hydrazine hydrochloride can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (4-(trifluoromethyl)benzyl)hydrazine hydrochloride primarily revolves around its reactivity due to the hydrazine functional group.
(4-(Trifluoromethyl)benzyl)hydrazine hydrochloride has several scientific uses:
The strategic merger of trifluoromethyl groups and hydrazine scaffolds generates hybrid pharmacophores with enhanced bioactivity profiles. (4-(Trifluoromethyl)benzyl)hydrazine hydrochloride (C₈H₁₀ClF₃N₂; MW 226.63) embodies this synergy, serving as a critical precursor for antimycobacterial, cholinesterase-inhibiting, and CNS-targeting agents [1] [6]. Its crystalline salt form ensures stability during synthetic workflows, while the −CH₂NHNH₂ moiety enables versatile derivatization.
The −CF₃ group’s influence stems from three interconnected properties:
Table 1: Physicochemical Properties of (4-(Trifluoromethyl)benzyl)hydrazine Hydrochloride
Property | Value | Significance |
---|---|---|
Molecular Formula | C₈H₁₀ClF₃N₂ | Confirms elemental composition |
Molecular Weight | 226.63 g/mol | Optimal for blood-brain barrier penetration |
Purity | ≥95% [1] | Ensures reproducibility in reactions |
Storage Conditions | 2–8°C under inert atmosphere [2] [6] | Prevents hydrazine oxidation |
SMILES | NNCC1=CC=C(C=C1)C(F)(F)F.Cl [1] | Enables computational docking studies |
logP | ~2.55 [5] | Balances solubility and membrane permeation |
Hydrazine derivatives inhibit enzymes through two primary mechanisms:
Mycobacterial DNA gyrase and FabH are similarly inhibited by hydrazone derivatives, with MIC values ≥62.5 μM against M. tuberculosis H37Rv [4].
Table 2: Enzyme Inhibition by Hydrazine Derivatives Derived from 4-(Trifluoromethyl)benzohydrazide
Enzyme Target | Derivative Structure | Potency (IC₅₀ or MIC) | Mechanistic Insight |
---|---|---|---|
Acetylcholinesterase (AChE) | N-Pentadecyl carboxamide [4] | 27.04 μM | Non-covalent binding near catalytic triad |
Butyrylcholinesterase (BuChE) | N-Hexyl carboxamide [4] | 58.01 μM | Optimal alkyl chain length (C₅–C₇) |
M. tuberculosis H37Rv | N-Hexyl-1,3,4-oxadiazolamine [4] | MIC ≥62.5 μM | Disrupts cell wall synthesis |
Bacterial DNA gyrase | Hydrazone of 2-bromobenzaldehyde [8] | Not reported | Competitive inhibition at ATP site |
The evolution of this scaffold unfolded in three phases:
Table 3: Key Synthetic Routes to 4-(Trifluoromethyl)benzohydrazide Derivatives
Method | Reagents/Conditions | Yield | Advantages |
---|---|---|---|
Hydrazide Synthesis [8] | Methyl ester + NH₂NH₂/EtOH, reflux | >95% | Scalable; minimal purification needed |
Hydrazone Formation [8] | RCHO/R₂C=O + MeOH, Δ, 2h | 68–99% | One-pot reaction; broad substrate scope |
Carboxamide Coupling [4] | R-N=C=O + CH₃CN, rt | 78–99% | Chemoselective; no protecting groups |
Oxadiazole Cyclization [4] | Ph₃P/C₂Cl₄Br₂, TEA, CH₃CN | 82% | Generates rigid protease-resistant cores |
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8